molecular formula C21H21N5O2 B2975703 N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260999-05-0

N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2975703
CAS No.: 1260999-05-0
M. Wt: 375.432
InChI Key: KFFOFLQKOHYXRN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

Research has focused on the synthesis of triazoloquinoxaline derivatives, demonstrating various methods and conditions to achieve these compounds efficiently. For instance, Fathalla (2015) explored the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, highlighting the structural diversity achievable within this compound class (Fathalla, 2015). This work exemplifies the chemical versatility of triazoloquinoxaline frameworks and their potential for further functionalization and application in various domains.

Pharmacological Investigations

Although direct applications in pharmacology are to be excluded, it's worth noting that the structural relatives of the specified compound have been studied for their potential biological activities. This research direction includes the evaluation of compounds for their inotropic effects, antihistaminic properties, and potential as antidepressants or anticonvulsants, underscoring the broad therapeutic potential of triazoloquinoxaline derivatives. For example, Zhang et al. (2008) synthesized a series of derivatives and evaluated their positive inotropic activity, suggesting the potential utility of these compounds in cardiovascular research (Zhang et al., 2008).

Potential Antidepressant and Anticonvulsant Properties

The exploration of triazoloquinoxaline derivatives as novel antidepressants and anticonvulsants has been documented, with studies showing that some compounds within this class exhibit promising activity in behavioral models of depression and seizure disorders. For instance, Sarges et al. (1990) reported on a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, highlighting their therapeutic potential as rapid-acting antidepressants and their affinity for adenosine receptors, which may contribute to their pharmacological effects (Sarges et al., 1990).

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-6-18-23-24-20-21(28)25(16-7-4-5-8-17(16)26(18)20)13-19(27)22-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFOFLQKOHYXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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